3-ethyl-5,6-dimethyl-2-[(3-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-ethyl-5,6-dimethyl-2-[(3-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with the molecular formula C18H20N2OS2. It belongs to the class of thienopyrimidinones, which are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-5,6-dimethyl-2-[(3-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one typically involves the reaction of thieno[2,3-d]pyrimidin-4(3H)-one with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidinone ring, potentially converting it to a dihydropyrimidinone derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidinone derivatives.
Substitution: Various substituted thienopyrimidinones.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Medicine: Potential use as an antitubercular agent.
Industry: Limited industrial applications due to its specialized nature.
Mechanism of Action
The exact mechanism of action of 3-ethyl-5,6-dimethyl-2-[(3-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. it is believed to interact with specific molecular targets in microbial cells, disrupting essential biological processes and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-5,6-dimethyl-2-[(2-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one
- 3-ethyl-5,6-dimethyl-2-[(4-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one
- 3-ethyl-5,6-dimethyl-2-[(3-trifluoromethylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 3-ethyl-5,6-dimethyl-2-[(3-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one lies in its specific substitution pattern, which may confer distinct biological activities compared to its analogs .
Properties
Molecular Formula |
C18H20N2OS2 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
3-ethyl-5,6-dimethyl-2-[(3-methylphenyl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H20N2OS2/c1-5-20-17(21)15-12(3)13(4)23-16(15)19-18(20)22-10-14-8-6-7-11(2)9-14/h6-9H,5,10H2,1-4H3 |
InChI Key |
AFGWBKRGOYMMBC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC3=CC=CC(=C3)C)SC(=C2C)C |
Origin of Product |
United States |
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